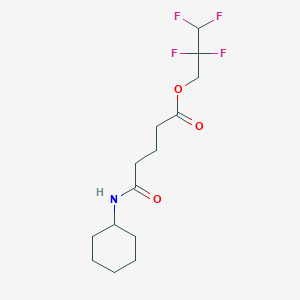![molecular formula C21H28O3 B4961112 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4961112.png)
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene, also known as Irgacure 819, is a photoinitiator that is widely used in the field of polymer chemistry. It is a colorless, crystalline powder that is soluble in organic solvents. Irgacure 819 is known for its ability to initiate polymerization reactions upon exposure to UV light.
作用机制
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 initiates polymerization reactions by absorbing UV light and generating free radicals. These free radicals then react with monomers or polymers to form new chemical bonds, leading to the formation of a polymer network. The efficiency of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 as a photoinitiator is dependent on factors such as the wavelength and intensity of the UV light, as well as the concentration of the photoinitiator.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. However, studies have shown that it is not genotoxic or carcinogenic. It is also not expected to have any significant toxic effects on humans or the environment when used in accordance with standard laboratory practices.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its ability to initiate polymerization reactions quickly and efficiently upon exposure to UV light. This makes it a popular choice for researchers working in the field of polymer chemistry. However, one limitation of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is its relatively high cost compared to other photoinitiators. It is also sensitive to oxygen, which can reduce its efficiency as a photoinitiator.
未来方向
There are several potential future directions for research on 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. One area of interest is the development of new photoinitiators that are more efficient and cost-effective than 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819. Another area of interest is the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the production of new materials with unique properties, such as shape-memory polymers. Additionally, there is potential for the use of 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 in the development of new drug delivery systems and biomedical applications.
合成方法
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 can be synthesized by reacting 2-hydroxy-4-methoxybenzophenone with 2-bromo-2-methylpropionic acid, followed by reaction with potassium tert-butoxide and 1,3,4-trimethylbenzene. The product is then purified by recrystallization. This synthesis method has been well-established in the literature and has been used by many researchers to produce 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819.
科学研究应用
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is widely used in the field of polymer chemistry as a photoinitiator. It is used to initiate polymerization reactions in a variety of monomers and polymers, including acrylates, methacrylates, and vinyl monomers. 2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene 819 is particularly useful in the production of dental materials, adhesives, and coatings. It is also used in the production of 3D printing resins.
属性
IUPAC Name |
2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-15-8-11-19(20(14-15)22-5)23-12-6-7-13-24-21-17(3)10-9-16(2)18(21)4/h8-11,14H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXKMXFDITJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2C)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxy-4-methylphenoxy)butoxy]-1,3,4-trimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)
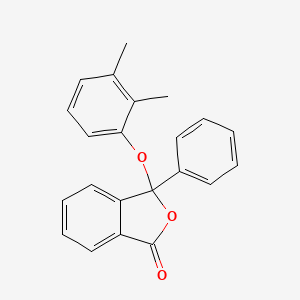

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)
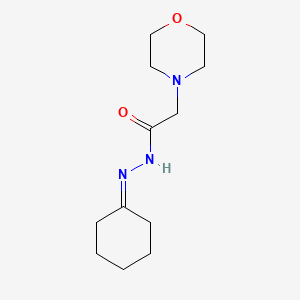
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4961061.png)

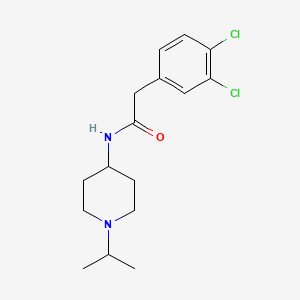
![2-phenoxyethyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4961071.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B4961087.png)
![methyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4961099.png)
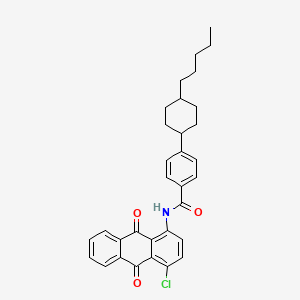
![ethyl 2-{[N-(1-phenylethyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4961103.png)
